ethyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Description
The compound ethyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic molecule featuring:
- A 1,3-thiazole core substituted at position 2 with a dihydropyrrole ring.
- The pyrrole moiety includes a 3-fluoro-4-methylbenzoyl group at position 3, a 4-methylphenyl group at position 2, and hydroxyl/oxo functional groups.
- The thiazole ring is further substituted with a 4-methyl group and an ethyl carboxylate ester at position 3.
Properties
Molecular Formula |
C26H23FN2O5S |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
ethyl 2-[(3Z)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H23FN2O5S/c1-5-34-25(33)23-15(4)28-26(35-23)29-20(16-9-6-13(2)7-10-16)19(22(31)24(29)32)21(30)17-11-8-14(3)18(27)12-17/h6-12,20,30H,5H2,1-4H3/b21-19- |
InChI Key |
JUPHZYDLYPNDIJ-VZCXRCSSSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C2=O)C4=CC=C(C=C4)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C2=O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The starting materials often include ethyl 4-methylbenzoylacetate and other reagents that introduce the fluoro, hydroxy, and thiazole groups. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its unique structure and potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Its unique properties make it a candidate for developing new materials with specific characteristics.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes .
Comparison with Similar Compounds
Substituent Variations in Pyrrole-Thiazole Hybrids
Key analogs and their modifications are summarized below:
*Assumed formula based on CID 16429144 (C₂₆H₂₃FN₂O₇S) with removal of methoxy group.
Key Observations:
- Lipophilicity : The target compound’s 3-fluoro-4-methylphenyl and 4-methylphenyl groups likely increase hydrophobicity compared to analogs with polar substituents (e.g., methoxy in CID 16429144 or nitro in 384366-18-1).
- Synthetic Flexibility : highlights substituent diversity at R1 and R2, enabling tuning of electronic and steric properties .
Crystallographic and Conformational Insights
- Isostructural Halogen Effects : and demonstrate that replacing chlorine with fluorine in aryl groups preserves molecular conformation but alters crystal packing due to differences in halogen size and electronegativity . This suggests the target’s 3-fluoro group may similarly influence its solid-state properties.
- Planarity vs.
Physicochemical Properties
- Melting Points : Analogs with rigid substituents (e.g., nitro in 384366-18-1) may exhibit higher melting points than those with flexible groups (e.g., allyloxy in 609795-33-7 ).
- Solubility: Polar groups like methoxy (CID 16429144) or hydroxy () improve aqueous solubility compared to the target’s nonpolar substituents.
Q & A
Q. What analytical techniques are recommended for structural elucidation and purity verification of this compound?
Structural elucidation requires Nuclear Magnetic Resonance (NMR) for proton/carbon environments, Mass Spectrometry (MS) for molecular weight confirmation, and Infrared Spectroscopy (IR) to identify functional groups (e.g., carbonyl, hydroxyl) . For purity, use HPLC with a C18 column (3.5 µm, 4.6 × 150 mm) under gradient elution (acetonitrile/water + 0.1% formic acid) at 254 nm. Cross-reference retention times with standards and quantify impurities via peak integration .
Q. How can synthetic routes for this compound be optimized to improve yield?
Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DoE) . For example, test polar aprotic solvents (DMF, DMSO) for coupling reactions and adjust stoichiometry of reagents like 3-fluoro-4-methylphenyl carbonyl chloride. Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What spectroscopic anomalies might arise during characterization, and how can they be resolved?
Anomalies in NMR (e.g., unexpected splitting) may stem from tautomerism in the pyrrolidone ring or hindered rotation of the 4-methylphenyl group. Use variable-temperature NMR to probe dynamic effects. For MS fragmentation discrepancies, compare experimental spectra with computational predictions (e.g., Mass Frontier) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) guide the study of this compound’s reactivity or bioactivity?
Q. What strategies can resolve contradictions between experimental and theoretical data (e.g., crystallography vs. DFT)?
If X-ray crystallography reveals a non-planar pyrrolidone ring while DFT predicts planarity, consider solvent effects or lattice packing forces. Re-optimize the DFT structure with PCM solvation models (e.g., water) and compare with experimental data. For spectral mismatches, recalibrate computational parameters (e.g., basis sets) .
Q. How can reaction mechanisms for key transformations (e.g., cyclization steps) be experimentally validated?
Use isotopic labeling (e.g., deuterated solvents) to track proton transfers in cyclization reactions. Monitor intermediates via in situ FTIR to detect transient carbonyl or enol species. For stereochemical outcomes, employ chiral HPLC or X-ray crystallography of intermediates .
Q. What methodologies are suitable for studying degradation pathways under varying pH/temperature conditions?
Conduct forced degradation studies (acid/base hydrolysis, thermal stress) and analyze products via LC-MS/MS . Use Arrhenius kinetics to predict shelf-life. Identify degradation hotspots (e.g., ester hydrolysis) and propose stabilizing formulations (lyophilization, pH buffers) .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
